molecular formula C9H13N3O2 B2636705 1-cyclopentyl-4-methyl-5-nitro-1H-imidazole CAS No. 1856093-65-6

1-cyclopentyl-4-methyl-5-nitro-1H-imidazole

Cat. No.: B2636705
CAS No.: 1856093-65-6
M. Wt: 195.222
InChI Key: MUUUNCHXUMWBJW-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-methyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyclopentyl group, a methyl group, and a nitro group attached to the imidazole ring. The molecular formula of this compound is C9H13N3O2, and it has a molecular weight of 195.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-methyl-5-nitro-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of Schiff’s base complex nickel catalyst (Ni-C) for a one-pot microwave-assisted synthesis, which yields 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl and cyclopentyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of 1-cyclopentyl-4-methyl-5-amino-1H-imidazole.

    Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-cyclopentyl-4-methyl-5-nitro-1H-imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-cyclopentyl-4-methyl-5-nitro-1H-imidazole can be compared with other imidazole derivatives, such as:

    1-methyl-4-nitro-1H-imidazole: Lacks the cyclopentyl group, which may affect its biological activity and chemical reactivity.

    1-cyclopentyl-4-nitro-1H-imidazole: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.

    4-methyl-5-nitro-1H-imidazole: Lacks the cyclopentyl group, which may alter its pharmacokinetic properties.

The presence of the cyclopentyl group in this compound makes it unique and may enhance its stability, solubility, and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-cyclopentyl-4-methyl-5-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-7-9(12(13)14)11(6-10-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUUNCHXUMWBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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